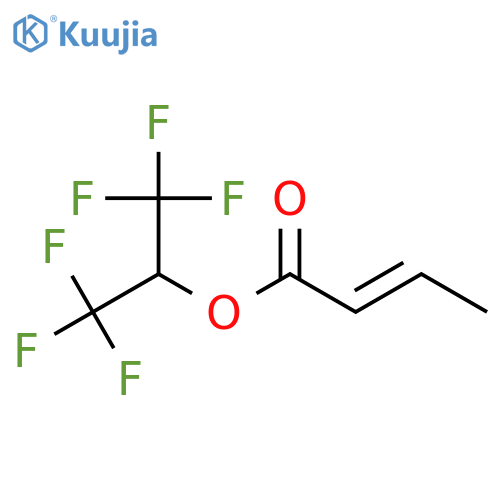

Cas no 135771-94-7 (Hexafluoroisopropyl Crotonate)

Hexafluoroisopropyl Crotonate 化学的及び物理的性質

名前と識別子

-

- 2-Butenoic acid,2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester

- Hexafluoroisopropyl crotonate

- 1,1,1,2,3,3-hexafluoropropan-2-yl but-2-enoate

- CS-0445268

- DCARLDZSCMKDNZ-NSCUHMNNSA-N

- 135771-94-7

- AKOS032963186

- SCHEMBL2954449

- 1,1,1,3,3,3-hexafluoropropan-2-yl (E)-but-2-enoate

- HEXAFLUOROISOPROPYLCROTONATE

- (E)-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL BUT-2-ENOATE

- Hexafluoroisopropyl Crotonate

-

- MDL: MFCD02093322

- インチ: InChI=1S/C7H6F6O2/c1-2-3-4(14)15-5(6(8,9)10)7(11,12)13/h2-3,5H,1H3/b3-2+

- InChIKey: DCARLDZSCMKDNZ-NSCUHMNNSA-N

- ほほえんだ: C/C=C/C(=O)OC(C(F)(F)F)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 236.02700

- どういたいしつりょう: 236.02719840g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- 密度みつど: 1.3

- ふってん: 62-63/115mm

- フラッシュポイント: 29.9°C

- 屈折率: 1.346

- PSA: 26.30000

- LogP: 2.59890

Hexafluoroisopropyl Crotonate セキュリティ情報

- 危害声明: Flammable

-

危険物標識:

- 危険レベル:IRRITANT, FLAMMABLE

Hexafluoroisopropyl Crotonate 税関データ

- 税関コード:2916190090

- 税関データ:

中国税関コード:

2916190090概要:

2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%

Hexafluoroisopropyl Crotonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H294893-100mg |

Hexafluoroisopropyl Crotonate |

135771-94-7 | 100mg |

$ 65.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-257585-5 g |

Hexafluoroisopropyl crotonate, |

135771-94-7 | 5g |

¥1,609.00 | 2023-07-11 | ||

| Apollo Scientific | PC5580-5g |

Hexafluoroisopropyl crotonate |

135771-94-7 | 99% | 5g |

£90.00 | 2024-05-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-257585-5g |

Hexafluoroisopropyl crotonate, |

135771-94-7 | 5g |

¥1609.00 | 2023-09-05 | ||

| TRC | H294893-50mg |

Hexafluoroisopropyl Crotonate |

135771-94-7 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H294893-500mg |

Hexafluoroisopropyl Crotonate |

135771-94-7 | 500mg |

$ 95.00 | 2022-06-04 | ||

| Apollo Scientific | PC5580-25g |

Hexafluoroisopropyl crotonate |

135771-94-7 | 99% | 25g |

£329.00 | 2024-05-23 |

Hexafluoroisopropyl Crotonate 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Hexafluoroisopropyl Crotonateに関する追加情報

Hexafluoroisopropyl Crotonate: A Comprehensive Overview

Hexafluoroisopropyl Crotonate, identified by the CAS number 135771-94-7, is a highly specialized chemical compound with significant applications in various fields. This compound is notable for its unique chemical structure, which combines the crotonate group with a hexafluoroisopropyl substituent. The crotonate group, derived from crotonic acid, is characterized by its alpha-beta unsaturated ester functionality, while the hexafluoroisopropyl group introduces a highly fluorinated alkyl chain, enhancing the compound's stability and reactivity in specific chemical environments.

The synthesis of Hexafluoroisopropyl Crotonate typically involves the esterification of crotonic acid with hexafluoroisopropanol. This reaction is often catalyzed by acidic or basic agents, depending on the specific conditions required to achieve optimal yields. The resulting compound is a colorless liquid with a characteristic odor, and it is widely used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Recent studies have highlighted its potential in the development of novel anti-inflammatory agents due to its ability to modulate specific cellular pathways involved in inflammation.

In addition to its pharmaceutical applications, Hexafluoroisopropyl Crotonate has found significant use in materials science. Its fluorinated structure makes it an excellent candidate for applications requiring high thermal stability and resistance to chemical degradation. For instance, it has been employed as a precursor in the synthesis of advanced polymers and coatings that exhibit exceptional durability under harsh environmental conditions. Researchers have also explored its use in the development of flame-retardant materials, where its fluorinated nature contributes to enhanced fire resistance properties.

The chemical properties of Hexafluoroisopropyl Crotonate are heavily influenced by the presence of both the crotonate and hexafluoroisopropyl groups. The alpha-beta unsaturation of the crotonate group imparts reactivity towards nucleophilic addition reactions, making it a valuable intermediate in organic synthesis. On the other hand, the hexafluoroisopropyl group introduces steric hindrance and electronic effects that can modulate the reactivity of the compound in different chemical transformations. These properties make it a versatile building block in synthetic chemistry.

Recent advancements in analytical techniques have enabled a deeper understanding of the molecular interactions involving Hexafluoroisopropyl Crotonate. For example, computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the compound exhibits unique electronic properties due to the conjugation between the fluorinated alkyl chain and the ester group. Such insights are valuable for designing new synthetic pathways and optimizing existing ones.

In terms of environmental impact, Hexafluoroisopropyl Crotonate has been subjected to rigorous testing to assess its biodegradability and toxicity. Initial studies suggest that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. However, further research is needed to fully understand its long-term environmental fate and potential risks to aquatic ecosystems.

The demand for Hexafluoroisopropyl Crotonate has been growing steadily due to its expanding range of applications across multiple industries. Pharmaceutical companies are increasingly utilizing this compound as an intermediate in drug discovery programs targeting various therapeutic areas, including oncology and immunology. Meanwhile, material scientists are exploring its potential as a precursor for advanced materials with tailored properties for use in aerospace, electronics, and automotive industries.

In conclusion, Hexafluoroisopropyl Crotonate, with its unique chemical structure and versatile properties, continues to play a pivotal role in modern chemistry and materials science. Its applications span across diverse fields, driven by ongoing research into its synthesis, reactivity, and environmental impact. As scientific understanding of this compound deepens, it is expected to unlock new opportunities for innovation and technological advancement.

135771-94-7 (Hexafluoroisopropyl Crotonate) 関連製品

- 2248299-68-3(5-(2,2,2-Trifluoroethoxy)pyridin-2-amine;hydrochloride)

- 2411325-51-2((E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide)

- 1806324-20-8(1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene)

- 1181589-70-7(2-Amino-N-cyclopropyl-N-furan-2-ylmethyl-acetamide)

- 2034230-56-1(N-{5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}-9H-xanthene-9-carboxamide)

- 386704-11-6(6-(hydroxymethyl)-2,3-dihydro-1H,5H-pyrido3,2,1-ijquinolin-5-one)

- 615279-51-1(1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole)

- 2060038-93-7(1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclobutyl-1-(2-nitrophenyl)-)

- 1599772-39-0(3-(3-bromo-1,4-dichlorobutan-2-yl)oxyoxetane)

- 1248041-89-5(1-(4-Cyanophenyl)ethane-1-sulfonyl chloride)